2-epi-Ramipril

Vue d'ensemble

Description

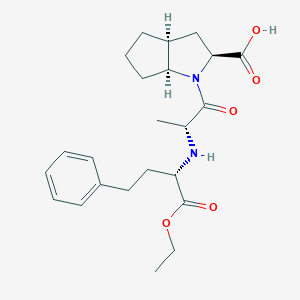

2-epi-Ramipril is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-epi-Ramipril typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino group, and subsequent functionalization to introduce the ethoxycarbonyl and phenylpropyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Techniques such as chromatography and crystallization are commonly employed to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-epi-Ramipril can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-epi-Ramipril is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes can provide insights into biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications, including as a catalyst or reagent in chemical processes.

Mécanisme D'action

The mechanism of action of 2-epi-Ramipril involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other cyclopentane derivatives and amino acid analogs. Examples include:

- Cyclopentane-1-carboxylic acid

- 3-Phenylpropanoic acid

- Ethyl 2-amino-3-phenylpropanoate

Uniqueness

What sets 2-epi-Ramipril apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

2-epi-Ramipril is a derivative of the well-known angiotensin-converting enzyme (ACE) inhibitor, ramipril. This compound has garnered interest due to its potential therapeutic effects on cardiovascular and renal health, particularly in conditions such as hypertension and diabetes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that plays a significant role in regulating blood pressure and fluid balance. The inhibition of angiotensin II production leads to several downstream effects:

- Reduction in Blood Pressure : Lower levels of angiotensin II reduce vascular resistance and blood pressure.

- Decrease in Oxidative Stress : Angiotensin II is linked to increased oxidative stress; thus, its inhibition may mitigate oxidative damage in tissues.

- Renal Protection : By reducing glomerular pressure and improving renal blood flow, this compound may help protect against diabetic nephropathy.

Pharmacological Effects

The pharmacological profile of this compound includes various beneficial effects observed in preclinical and clinical studies:

- Cardiovascular Benefits : Studies have shown that ramipril can reduce the incidence of cardiovascular events in high-risk populations. For instance, a randomized trial indicated that low-dose ramipril did not significantly lower cardiovascular outcomes compared to placebo but did show a trend towards improved renal function in patients with diabetes .

- Antioxidant Properties : Research involving diabetic rat models demonstrated that ramipril treatment significantly reduced markers of oxidative stress and inflammation in the liver, suggesting a protective effect against diabetes-related complications .

Research Findings

Several studies have investigated the biological activity of ramipril and its derivatives, including this compound. Below are key findings from notable research:

Table 1: Summary of Key Studies on Ramipril and Its Derivatives

Case Studies

- Diabetic Patients with Cardiovascular Risk :

- Animal Models :

Propriétés

IUPAC Name |

(2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-HTDHLNIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129939-65-7 | |

| Record name | Ramipril impurity I [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,R,S,S,S)-EPIMER OF RAMIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7CEJ08B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.